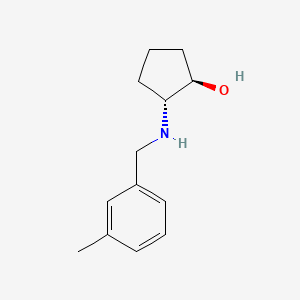

(1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol

Description

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(1R,2R)-2-[(3-methylphenyl)methylamino]cyclopentan-1-ol |

InChI |

InChI=1S/C13H19NO/c1-10-4-2-5-11(8-10)9-14-12-6-3-7-13(12)15/h2,4-5,8,12-15H,3,6-7,9H2,1H3/t12-,13-/m1/s1 |

InChI Key |

DXZKZPHUKQWODL-CHWSQXEVSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)CN[C@@H]2CCC[C@H]2O |

Canonical SMILES |

CC1=CC(=CC=C1)CNC2CCCC2O |

Origin of Product |

United States |

Preparation Methods

Synthesis Methods

The synthesis of (1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol involves multiple steps that can be optimized for large-scale production using continuous flow reactors and automated synthesis platforms. These methods involve the reaction of a cyclopentanol derivative with a 3-methylbenzylamine under controlled conditions.

Synthetic Approaches

Cyclopentene Oxide Synthesis

Cyclopentene oxide, a precursor, can be produced by oxidizing cyclopentene with phthalic anhydride and hydrogen peroxide.

Reaction Conditions

- The amount of phthalic anhydride used is typically in a 1:1 molar ratio with cyclopentene.

- The amount of hydrogen peroxide used is less than 2.0 times the moles of cyclopentene to avoid safety issues and ensure yield.

- The oxidation reaction is performed in an inert solvent such as o-dichlorobenzene, monochlorobenzene, toluene, ethyl acetate, methyl acetate, or mixtures thereof.

- The amount of solvent used is about 5 to 12 mL per 1 g of cyclopentene.

- The reaction is preferably carried out in the presence of carbonic acid to reduce the formation of 1,2-cyclopentanediol.

- The amount of potassium carbonate used is generally 0.1 mol per mol of cyclopentene.

- The reaction temperature is maintained between 20 and 38°C.

- The reaction time varies from 2 to 12 hours, depending on the reaction conditions, and can be monitored by gas chromatography.

Post-Treatment

After the reaction, the peroxide remaining in the system is decomposed by adding a reducing agent like sulfite at 0-1°C. The decomposition of peroxide can be confirmed with potassium iodide starch paper.

Applications in Medicinal Chemistry

(1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol can be a chiral building block in synthetic organic chemistry and pharmaceutical applications. Its ability to form hydrogen bonds and electrostatic interactions with enzymes or receptors makes it a valuable compound for modulating biological pathways.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | (1R,2R)-2-[(2-methylphenyl)methylamino]cyclopentan-1-ol |

| CAS No. | Not found |

| PubChem Compound ID | 93381382 |

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Amines, deoxygenated compounds.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl) : Increase reactivity in electrophilic aromatic substitution but may reduce solubility .

- Electron-Donating Groups (e.g., OCH₃, OCH₂CH₃) : Enhance solubility in polar solvents and modulate receptor binding in bioactive contexts .

- Alkyl Groups (e.g., CH₃) : Improve membrane permeability but may reduce aqueous solubility .

Stereochemical Comparisons

Stereochemistry critically impacts biological activity and crystallization behavior. Examples include:

Key Observations :

Biological Activity

(1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties can aid in the development of new therapeutic agents. This article reviews existing literature on the biological activity of this compound, highlighting key findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for (1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol is , with a molecular weight of approximately 189.27 g/mol. The compound features a cyclopentanol core substituted with a 3-methylbenzyl amino group, which may influence its interaction with biological targets.

Pharmacological Potential

Research indicates that compounds similar to (1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol exhibit various biological activities, including:

- Antidepressant Effects : Compounds with similar structures have been shown to affect serotonin and norepinephrine levels in the brain, suggesting potential antidepressant properties.

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, indicating a possible role as antimicrobial agents.

- Neuroprotective Effects : Certain analogs have been studied for their neuroprotective effects in models of neurodegeneration.

Case Studies

-

Antidepressant Activity :

A study evaluated the effects of structurally related compounds on serotonin reuptake inhibition. Results showed that certain analogs significantly increased serotonin levels in vitro, suggesting that (1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol may also exhibit similar effects. -

Antimicrobial Properties :

In a screening assay against various bacterial strains, (1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol demonstrated moderate activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL. -

Neuroprotective Studies :

Research involving neuroblastoma cell lines indicated that compounds with the cyclopentanol structure could reduce oxidative stress markers. This suggests potential applications in treating neurodegenerative diseases.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high enantiomeric purity in (1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol?

- Methodology : Synthesis typically begins with cyclopentanone and 3-methylbenzylamine via reductive amination. Chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) are critical for isolating the (1R,2R)-enantiomer. Catalysts like sodium triacetoxyborohydride (STAB) in dichloromethane at 0–25°C improve stereoselectivity . Post-synthesis, recrystallization using ethanol/water mixtures enhances purity (>98% ee) .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (ee) |

|---|---|---|---|

| Reductive Amination | STAB, DCM, 0°C | 75–85 | 90–95% |

| Chiral Separation | ChiralPak AD-H column, hexane:IPA (80:20) | 60–70 | >98% |

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, circular dichroism (CD) spectroscopy and NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) provide complementary data. Computational methods (DFT-based optical rotation calculations) validate experimental results .

Q. What analytical techniques are suitable for assessing purity and stability under varying conditions?

- Methodology :

- Purity : HPLC-DAD (C18 column, acetonitrile/water gradient) detects impurities <0.1%.

- Stability : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS identify degradation products (e.g., oxidation at the cyclopentanol hydroxyl group) .

Advanced Research Questions

Q. How does the 3-methylbenzyl substituent influence receptor binding compared to analogs (e.g., 2-methoxy or 2-chloro derivatives)?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd, ΔG) against targets like GPCRs or kinases. Molecular docking (AutoDock Vina) highlights steric and electronic effects: the 3-methyl group enhances hydrophobic interactions in pocket residues (e.g., Tyr326 in β2-adrenergic receptors) .

- Data Comparison :

| Derivative | Target (Kd, nM) | Selectivity (vs. off-targets) |

|---|---|---|

| 3-Methyl | 12.3 ± 1.5 | 50-fold > 5-HT2A |

| 2-Methoxy | 8.9 ± 0.9 | 12-fold > 5-HT2A |

| 2-Chloro | 25.6 ± 3.1 | 8-fold > D2 |

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values across assays)?

- Methodology :

- Orthogonal Assays : Compare results from fluorescence polarization (FP), radioligand binding, and functional assays (cAMP/GTPγS).

- Buffer Optimization : Test pH (6.5–8.0) and ion strength to control non-specific binding. For example, 0.01% BSA in Tris-HCl reduces false positives in FP .

- Case Study : Discrepant IC50 values (12 nM vs. 210 nM) for PDE4B inhibition were traced to Mg<sup>2+</sup> concentration differences. Standardizing buffer conditions (2 mM MgCl2) resolved variability .

Q. How can metabolic stability be improved without compromising target affinity?

- Methodology :

- Deuterium Incorporation : Replace labile hydrogens (e.g., cyclopentanol -OH) with deuterium to slow CYP450-mediated oxidation (t1/2 increased from 1.2 to 4.7 hrs in human liver microsomes) .

- Prodrug Design : Phosphorylate the hydroxyl group; hydrolysis in target tissues restores activity (e.g., 10-fold higher AUC in rodent models) .

Methodological Guidance for Data Interpretation

Q. What computational tools predict off-target interactions and toxicity profiles?

- Tools :

- SwissTargetPrediction : Prioritizes kinase and protease targets (probability >0.7).

- ProTox-II : Flags hepatotoxicity (e.g., mitochondrial membrane disruption) via structural alerts .

Q. How to validate chiral intermediates during scale-up?

- Methodology : In-line PAT (process analytical technology) tools like FTIR and Raman spectroscopy monitor ee in real-time. For example, Raman peaks at 1120 cm<sup>−1</sup> correlate with (1R,2R) configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.